molecular formula C7H5BrClFO2S B2486124 (4-Bromo-3-fluorophenyl)methanesulfonyl chloride CAS No. 1536732-85-0

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2486124
CAS No.: 1536732-85-0
M. Wt: 287.53
InChI Key: PXAGWQXJZGISKM-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and a methanesulfonyl chloride group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (4-Bromo-3-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

(4-Bromo-3-fluorophenyl)methanol+Chlorosulfonic acid(4-Bromo-3-fluorophenyl)methanesulfonyl chloride+HCl+H2O\text{(4-Bromo-3-fluorophenyl)methanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} (4-Bromo-3-fluorophenyl)methanol+Chlorosulfonic acid→(4-Bromo-3-fluorophenyl)methanesulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)methanol
  • (4-Bromo-3-fluorophenyl)sulfonamide
  • (4-Bromo-3-fluorophenyl)boronic acid

Uniqueness

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride is unique due to its combination of bromine, fluorine, and a sulfonyl chloride group. This combination imparts specific reactivity and properties that are useful in various chemical transformations and applications .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGWQXJZGISKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536732-85-0
Record name (4-bromo-3-fluorophenyl)methanesulfonyl chloride
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